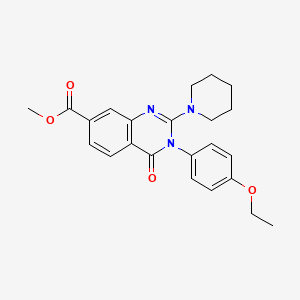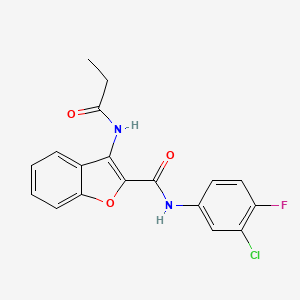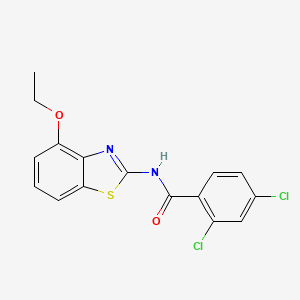![molecular formula C19H18ClN3O3S B2596821 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-63-0](/img/new.no-structure.jpg)
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the chlorophenyl, methoxyethyl, and sulfanylidene groups contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and methoxyethyl groups. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with a chlorobenzyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methoxyethyl Group: This can be accomplished through nucleophilic substitution reactions, where the quinazoline intermediate is treated with a methoxyethyl halide under basic conditions.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs, particularly those targeting cancer and infectious diseases. Its unique structure allows for interactions with specific biological targets, making it a candidate for further pharmacological studies.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the design of advanced materials, such as polymers and nanomaterials, with tailored properties.
Biological Studies: Researchers have investigated its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The presence of the chlorophenyl and methoxyethyl groups enhances its binding affinity and specificity, while the sulfanylidene group may participate in redox reactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the chlorophenyl and methoxyethyl groups, resulting in different chemical and biological properties.
3-[(4-methylphenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Similar structure but with a methyl group instead of chlorine, affecting its reactivity and interactions.
3-[(4-chlorophenyl)methyl]-N-(2-ethoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Similar structure but with an ethoxyethyl group, influencing its solubility and biological activity.
Uniqueness
The unique combination of functional groups in 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds, offering potential advantages in various applications.
Propriétés
Numéro CAS |
422528-63-0 |
|---|---|
Formule moléculaire |
C19H18ClN3O3S |
Poids moléculaire |
403.88 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |
Clé InChI |
GISXATNOLIPMBT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)
![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2596744.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

![N-[(3-bromophenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2596753.png)
![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)
